2-(3-(Fluoromethyl)pyrrolidin-1-yl)propanoic acid
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Overview
Description
2-(3-(Fluoromethyl)pyrrolidin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C8H14FNO2 and its molecular weight is 175.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pyrrolidine Derivatives in Drug Discovery
Pyrrolidine rings are extensively utilized in medicinal chemistry to design compounds for treating human diseases. Their saturated scaffold offers advantages like efficient pharmacophore space exploration due to sp3-hybridization, contribution to stereochemistry, and increased three-dimensional coverage. The versatility of pyrrolidine derivatives, including pyrrolizines, prolinol, and pyrrolidine-2,5-diones, has been highlighted for their selectivity towards various biological targets, showcasing the scaffold's potential in drug development (Li Petri et al., 2021). This research underscores the potential application of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)propanoic acid in the discovery and development of new therapeutic agents.
Fluorinated Compounds in Environmental and Health Studies
Fluorinated compounds, particularly polyfluoroalkyl chemicals, have been widely used and studied for their environmental persistence and potential health impacts. Their degradation products, such as perfluorocarboxylic acids and sulfonic acids, are of significant concern due to their toxic profiles. Studies on microbial degradation pathways and environmental fate of these compounds provide crucial insights into managing and mitigating their effects (Liu & Avendaño, 2013). This area of research could benefit from the study of this compound, particularly in understanding the environmental behavior and degradation of fluorinated analogs.
Properties
IUPAC Name |
2-[3-(fluoromethyl)pyrrolidin-1-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO2/c1-6(8(11)12)10-3-2-7(4-9)5-10/h6-7H,2-5H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOECLVDMIMRSAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCC(C1)CF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.